2-Oxopent-4-enoate
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Overview
Description
2-oxopent-4-enoate is a 2-oxo monocarboxylic acid anion. It derives from a pent-4-enoate. It is a conjugate base of a 2-oxopent-4-enoic acid. It is a tautomer of a 2-hydroxypenta-2,4-dienoate.
Scientific Research Applications
Enzymatic Reactions and Metabolic Pathways
2-Oxopent-4-enoate plays a role in enzymatic reactions and metabolic pathways. It is involved in the catabolism of catechol by Pseudomonas putida, where its hydration and the aldol fission of the product are catalyzed by stereospecific enzymes (Collinsworth, Chapman, & Dagley, 1973). This compound is also a part of the TOL plasmid-specified meta-cleavage pathway for the catabolism of benzoate and toluates in bacteria (Harayama et al., 1987).
Chemical Synthesis and Organic Chemistry
This compound derivatives are utilized in chemical synthesis. They are used in the photochemical synthesis of potential pyrethroid components through the aza-di-π-methane rearrangement of β,γ-unsaturated oxime acetates (Armesto, Gallego, & Horspool, 1990) and in the catalytic and enantioselective Diels-Alder reactions as dienophiles (Zhang et al., 2017). Additionally, its role in the stereoselective enzyme cascades for the synthesis of chiral γ-butyrolactones has been explored (Classen et al., 2014).
Pharmaceutical Research and Microbial Activity
This compound derivatives are significant in pharmaceutical research. Methyl 4-oxo-4-phenylbut-2-enoate, a derivative, has shown in vivo activity against MRSA, indicating its potential as an antibiotic (Matarlo et al., 2016). Additionally, 4-oxo-4-phenylbut-2-enoates have been found to inhibit MenB in the bacterial menaquinone biosynthesis pathway (Li et al., 2011).
Biochemical and Metabolic Effects
This compound's metabolic effects were studied in isolated perfused rat hearts, showing its influence on cellular redox state, glycolysis, and fatty acid oxidation (Hiltunen et al., 1978).
Properties
Molecular Formula |
C5H5O3- |
---|---|
Molecular Weight |
113.09 g/mol |
IUPAC Name |
2-oxopent-4-enoate |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8)/p-1 |
InChI Key |
NOXRYJAWRSNUJD-UHFFFAOYSA-M |
SMILES |
C=CCC(=O)C(=O)[O-] |
Canonical SMILES |
C=CCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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